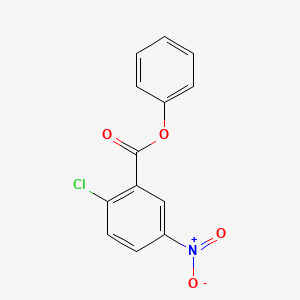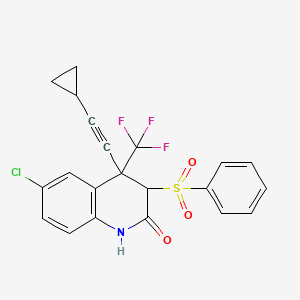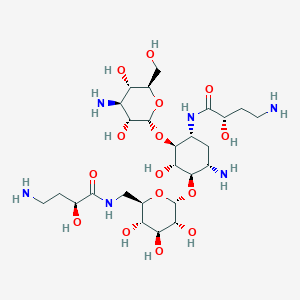
1,6'-Di-HABA Kanamycin A Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6’-Di-HABA Kanamycin A Sulfate is a derivative of Kanamycin A, an aminoglycoside antibiotic. This compound is often used as an impurity reference material in various research applications. It is known for its antibacterial properties and is a synthetic byproduct of Amikacin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6’-Di-HABA Kanamycin A Sulfate is synthesized through a series of chemical reactions involving Kanamycin AThe exact synthetic route and reaction conditions can vary, but they generally involve the use of reagents such as amino acids and protective groups to achieve the desired modifications .
Industrial Production Methods
Industrial production of 1,6’-Di-HABA Kanamycin A Sulfate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized facilities equipped to handle the complex chemical reactions and purification steps required to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,6’-Di-HABA Kanamycin A Sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Applications De Recherche Scientifique
1,6’-Di-HABA Kanamycin A Sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reference material for analytical studies and quality control.
Biology: Employed in studies involving bacterial resistance and antibiotic mechanisms.
Medicine: Investigated for its potential therapeutic applications and as a model compound for drug development.
Industry: Utilized in the production of other aminoglycoside antibiotics and related compounds
Mécanisme D'action
The mechanism of action of 1,6’-Di-HABA Kanamycin A Sulfate involves its interaction with bacterial ribosomes. It binds to the 30S subunit of the bacterial ribosome, causing misreading of t-RNA and inhibiting protein synthesis. This results in the bacterium being unable to synthesize proteins vital to its growth, ultimately leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Kanamycin A: The parent compound, used as an antibiotic.
Amikacin: A derivative of Kanamycin A with enhanced antibacterial properties.
Tobramycin: Another aminoglycoside antibiotic with a similar mechanism of action
Uniqueness
1,6’-Di-HABA Kanamycin A Sulfate is unique due to its specific modifications, which make it a valuable reference material for research. Its distinct structure allows for detailed studies on antibiotic resistance and the development of new therapeutic agents .
Propriétés
Formule moléculaire |
C26H50N6O15 |
|---|---|
Poids moléculaire |
686.7 g/mol |
Nom IUPAC |
(2S)-4-amino-N-[[(2R,3S,4S,5R,6R)-6-[(1R,2S,3S,4R,6S)-6-amino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C26H50N6O15/c27-3-1-10(34)23(42)31-6-12-16(37)18(39)19(40)26(44-12)46-21-8(29)5-9(32-24(43)11(35)2-4-28)22(20(21)41)47-25-17(38)14(30)15(36)13(7-33)45-25/h8-22,25-26,33-41H,1-7,27-30H2,(H,31,42)(H,32,43)/t8-,9+,10-,11-,12+,13+,14-,15+,16+,17+,18-,19+,20-,21+,22-,25+,26+/m0/s1 |
Clé InChI |
WOGVLSCMQBHQRU-VPEIITBQSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CNC(=O)[C@H](CCN)O)O)O)O)N |
SMILES canonique |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CNC(=O)C(CCN)O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


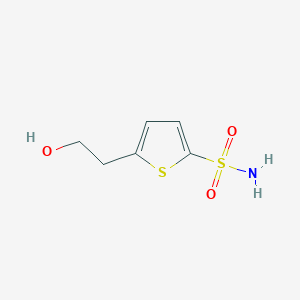
![benzyl N-(6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B13866746.png)
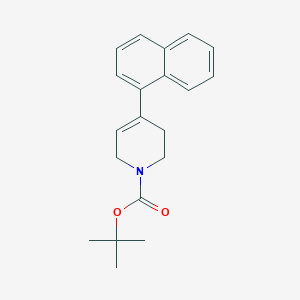
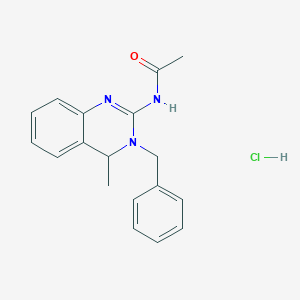

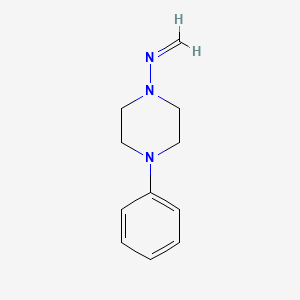
![(2S,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[3-(trideuteriomethyl)-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B13866790.png)

![Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-](/img/structure/B13866806.png)
![2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B13866807.png)
